Cas no 1335-58-6 (2,3-dihydroxypropyl acetate)

2,3-dihydroxypropyl acetate structure
2,3-dihydroxypropyl acetate structure
Product Name:2,3-dihydroxypropyl acetate
CAS No:1335-58-6
MF:C5H10O4
MW:134.130502223969
CID:149232
PubChem ID:33510
Update Time:2025-04-19

2,3-dihydroxypropyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydroxypropyl acetate
    • 1,2,3-Propanetriol, acetate
    • Einecs 215-637-1
    • Glycerol acetate
    • 1,3-Propanetriol, 1-acetate
    • J-016426
    • Acetoglyceride
    • UNII-84IK99H5ZH
    • NS00020920
    • Glycerol, 1-acetate
    • ACETIN, 1-MONO-
    • NSC 35010
    • WLN: Q1YQ1OV1
    • 1,2,3-Propanetriol, 1-acetate
    • 84IK99H5ZH
    • Acetyl monoglyceride
    • 1335-58-6
    • HSDB 4285
    • Acetic acid monoglyceride
    • Glycerin monoacetate
    • Mono-acetin
    • Glycerol alpha-monoacetate
    • EINECS 203-415-7
    • Glycerine monoacetate
    • NSC35010
    • Glycerol monoacetate
    • .alpha.-Monoacetin
    • SCHEMBL33457
    • (+-)-2,3-Dihydroxypropyl acetate
    • MG 2:0
    • Q27252646
    • 1,2,3,-Propanetriol monoacetate
    • MFCD00036185
    • Glycerol .alpha.-monoacetate
    • FT-0621749
    • (+/-)-2,3-DIHYDROXYPROPYL ACETATE
    • Monacetin
    • alpha-Monoacetin
    • Glycerol 1-Acetate (Technical grade)
    • Glyceryl monoacetate
    • Monoacetyl glycerine
    • Acetic acid, monoglyceride
    • Glycerol 1-monoacetate
    • Glyceryl 1-monoacetate
    • 1-MONOACETIN [USP IMPURITY]
    • SB84223
    • AS-44339
    • 1,2,3-Propanetriol monoacetate
    • acetyl glyceryl ether
    • 93713-40-7
    • acetic acid 2,3-dihydroxy-propyl ester
    • Acetin
    • 26446-35-5
    • UNII-1NA86SF2H2
    • DTXSID4041579
    • AKOS027320964
    • Glycerol 1-acetate
    • Glyceryl 1-acetate
    • A902062
    • 1NA86SF2H2
    • EINECS 247-704-6
    • Acetin, mono-
    • 1-Monoacetin
    • (.+/-.)-2,3-Dihydroxypropyl acetate
    • NSC-35010
    • Glycerine 1-acetate
    • 106-61-6
    • AI3-24158
    • MAG 2:0
    • Glyceryl acetate
    • 1,2,3-Propanetriol,acetate
    • CCRIS 5881
    • Inchi: 1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
    • InChI Key: KMZHZAAOEWVPSE-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)CC(CO)O

Computed Properties

  • Exact Mass: 134.0579
  • Monoisotopic Mass: 134.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1
  • Topological Polar Surface Area: 66.8A^2

Experimental Properties

  • Density: 1.22
  • Melting Point: FP: -78 °C
  • Boiling Point: 129-131ºC at 3 MM HG
  • Flash Point: 107.3°C
  • Refractive Index: 1.458
  • PSA: 66.76
  • LogP: -1.09730

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